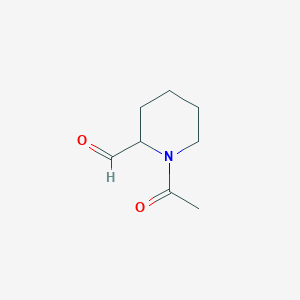
1-Acetyl-piperidine-2-carbaldehyde
Vue d'ensemble
Description
1-Acetyl-piperidine-2-carbaldehyde is a chemical compound with the molecular formula C8H13NO2. It is a derivative of piperidine, featuring an acetyl group at the first position and a carbaldehyde group at the second position of the piperidine ring. This compound is of interest in various scientific research applications due to its unique chemical structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Acetyl-piperidine-2-carbaldehyde can be synthesized through several synthetic routes. One common method involves the acylation of piperidine-2-carboxaldehyde with acetic anhydride in the presence of a suitable catalyst, such as pyridine. The reaction typically proceeds under mild conditions, with the acetyl group being introduced at the nitrogen atom of the piperidine ring.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar acylation reactions. The process may involve continuous flow reactors or batch reactors, depending on the desired scale and efficiency. The choice of solvent, temperature, and reaction time are optimized to achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
1-Acetyl-piperidine-2-carbaldehyde undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation Reactions: The compound can be oxidized to form piperidine-2-carboxylic acid by reacting with oxidizing agents such as potassium permanganate or chromic acid. The oxidation reaction typically proceeds under acidic conditions and results in the formation of the carboxylic acid derivative.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reduction reaction converts the aldehyde group to a primary alcohol, resulting in the formation of 1-acetyl-piperidine-2-ethanol.
Substitution Reactions: Substitution reactions involving this compound can be carried out using nucleophiles such as amines or alcohols. The reaction conditions and choice of nucleophile determine the type of substitution product formed, such as N-alkylated or O-alkylated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Amines, alcohols, various solvents.
Major Products Formed:
Piperidine-2-carboxylic acid (from oxidation).
1-Acetyl-piperidine-2-ethanol (from reduction).
N-alkylated or O-alkylated derivatives (from substitution).
Applications De Recherche Scientifique
1-Acetyl-piperidine-2-carbaldehyde has various scientific research applications across different fields:
Chemistry: In organic chemistry, the compound serves as a versatile intermediate for the synthesis of more complex molecules. It is used in multicomponent reactions (MCRs) to generate biologically active structures.
Biology: The compound and its derivatives have shown potential biological activities, such as antiviral, anti-inflammatory, and anticancer properties. These properties make it a valuable candidate for drug development and therapeutic applications.
Medicine: Research has explored the use of this compound in the development of new pharmaceuticals. Its ability to bind to multiple receptors and exhibit various biological activities makes it a promising compound for medicinal chemistry.
Industry: In the chemical industry, the compound is used as a building block for the synthesis of various chemicals and materials. Its reactivity and versatility make it an important component in the production of fine chemicals and specialty chemicals.
Mécanisme D'action
1-Acetyl-piperidine-2-carbaldehyde is similar to other piperidine derivatives, such as piperidine-2-carboxaldehyde and 1-methyl-piperidine-2-carbaldehyde. its unique acetyl group and carbaldehyde functionality distinguish it from these compounds. The presence of the acetyl group enhances its reactivity and allows for a wider range of chemical transformations.
Comparaison Avec Des Composés Similaires
Piperidine-2-carboxaldehyde
1-Methyl-piperidine-2-carbaldehyde
1-Ethyl-piperidine-2-carbaldehyde
1-Propyl-piperidine-2-carbaldehyde
Propriétés
IUPAC Name |
1-acetylpiperidine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-7(11)9-5-3-2-4-8(9)6-10/h6,8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPNWINQQJCMQLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCCC1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70729579 | |
| Record name | 1-Acetylpiperidine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70729579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1108739-15-6 | |
| Record name | 1-Acetylpiperidine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70729579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


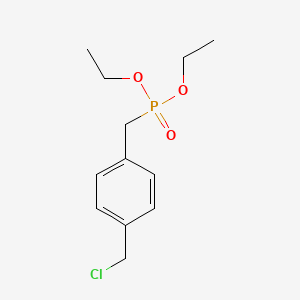
![2-[Ethyl[3-[[4-[[1-[2-[(3-fluorophenyl)amino]-2-oxoethyl]-1H-pyrazol-4-yl]amino]quinazolin-7-yl]oxy]propyl]amino]ethyl dihydrogen phosphate](/img/structure/B1507127.png)
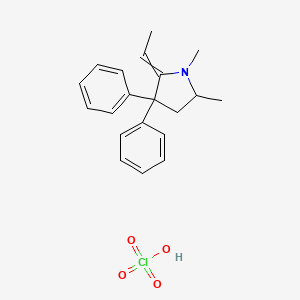
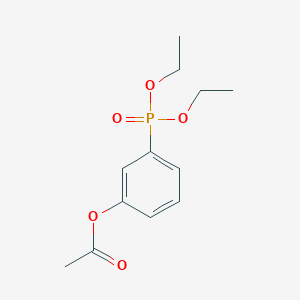

![3-(4-Chlorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-C]pyridine](/img/structure/B1507138.png)
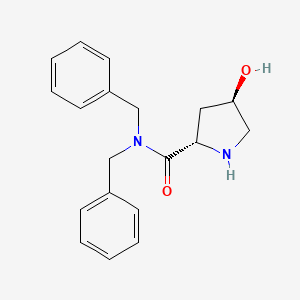
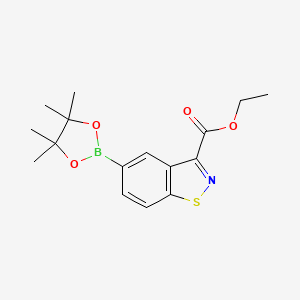
![6-Benzyl-2,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine](/img/structure/B1507143.png)

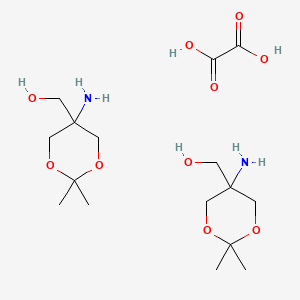
![pentadecacyclo[34.10.1.123,27.02,34.03,8.04,32.05,29.06,26.07,12.09,46.013,25.016,24.017,22.037,42.043,47]octatetraconta-1(46),2(34),3,5,7(12),8,10,13(25),14,16(24),17,19,21,23(48),26,28,30,32,35,37,39,41,43(47),44-tetracosaene](/img/structure/B1507149.png)

![(2S)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;hydrate](/img/structure/B1507154.png)
